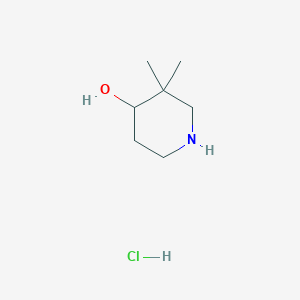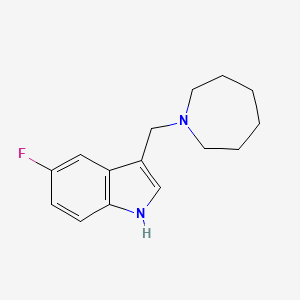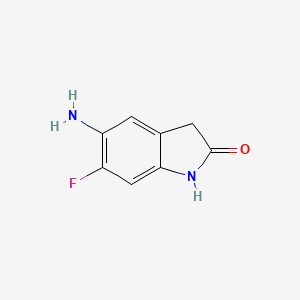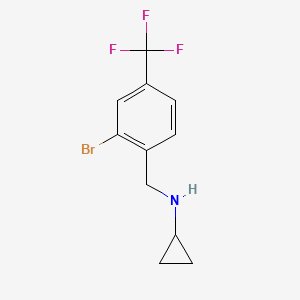
N-(3-Bromo-4-(trifluoromethyl)benzyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a cyclopropanamine moiety attached to a benzyl group substituted with bromine and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-(trifluoromethyl)benzyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-(trifluoromethyl)benzyl bromide and cyclopropanamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is used.
Catalysts and Reagents: A base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the amine, facilitating nucleophilic substitution.
Procedure: The 3-bromo-4-(trifluoromethyl)benzyl bromide is added dropwise to a solution of cyclopropanamine in the chosen solvent, followed by the addition of the base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromo-4-(trifluoromethyl)benzyl)cyclopropanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate (K3PO4).
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl ketones or aldehydes.
Reduction: Benzylamines or benzyl alcohols.
Coupling Reactions: Biaryl compounds and other complex organic structures.
Aplicaciones Científicas De Investigación
N-(3-Bromo-4-(trifluoromethyl)benzyl)cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-4-(trifluoromethyl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethyl-4-bromoaniline: Similar structure but with an aniline moiety instead of cyclopropanamine.
4-Bromobenzotrifluoride: Lacks the cyclopropanamine group, used in different synthetic applications.
4-(Trifluoromethyl)benzyl bromide: Precursor in the synthesis of N-(3-Bromo-4-(trifluoromethyl)benzyl)cyclopropanamine.
Uniqueness
This compound is unique due to its combination of a cyclopropanamine moiety with bromine and trifluoromethyl substitutions. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[[3-bromo-4-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-10-5-7(6-16-8-2-3-8)1-4-9(10)11(13,14)15/h1,4-5,8,16H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXBZVMQQXAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8012585.png)

![5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8012606.png)




![4-[(2-Bromo-4-chlorophenyl)methyl]morpholine](/img/structure/B8012639.png)




![2-Bromothieno[3,2-b]pyridin-5-amine](/img/structure/B8012700.png)
